N-({N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-({N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-({N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl derivatives.
- 3,4,5-Trimethoxybenzamide derivatives.
Uniqueness
N-({N’-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
Molecular Formula |
C20H23N3O6 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23N3O6/c1-12-6-5-7-13(18(12)25)10-22-23-17(24)11-21-20(26)14-8-15(27-2)19(29-4)16(9-14)28-3/h5-10,25H,11H2,1-4H3,(H,21,26)(H,23,24)/b22-10+ |
InChI Key |
UBROWYYVWZBBHI-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
Origin of Product |
United States |
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